An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecylpyridin-1-ium Chloride Hydrate
An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecylpyridin-1-ium Chloride Hydrate
Introduction
1-Dodecylpyridin-1-ium chloride (DPC), a cationic surfactant, is a compound of significant interest across various scientific and industrial domains, from pharmaceutical formulations to materials science.[1][2] Its amphiphilic nature, characterized by a hydrophilic pyridinium head group and a long hydrophobic dodecyl tail, dictates its behavior in solution, most notably its self-assembly into micelles above a certain concentration. This guide provides a comprehensive overview of the core physicochemical properties of 1-dodecylpyridin-1-ium chloride hydrate, offering researchers, scientists, and drug development professionals a detailed understanding of its characteristics and the experimental methodologies used for their determination. The purity of DPC hydrate is a critical parameter, as impurities can significantly influence experimental outcomes by altering reaction pathways and reducing yields.[3]
Chemical and Molecular Characteristics
1-Dodecylpyridin-1-ium chloride is a quaternary ammonium compound. The hydrated form, specifically the monohydrate, has been structurally characterized, revealing important insights into its solid-state arrangement.[4][5]
The crystal structure of 1-dodecylpyridin-1-ium chloride monohydrate shows that the hydrocarbon chains are aligned in a parallel fashion, interlinking to form a bimolecular layer.[4] The dodecyl chain predominantly adopts a stable, all-trans conformation.[5] This organized packing in the solid state is governed by a combination of electrostatic interactions and van der Waals forces.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₀ClN (anhydrous) | [1] |
| Molecular Weight | 283.88 g/mol (anhydrous basis) | [1] |
| CAS Number | 207234-02-4 (for hydrate) | [1] |
| Appearance | White to light yellow powder or crystals | [6] |
Solubility Profile
The solubility of a surfactant is a fundamental property that governs its application. 1-Dodecylpyridin-1-ium chloride hydrate is known to be soluble in water and other polar solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold standard for determining the equilibrium solubility of a compound.[7] The underlying principle is to create a saturated solution by allowing excess solute to equilibrate with the solvent over a defined period.
Methodology:
-
Preparation: Add an excess amount of 1-dodecylpyridin-1-ium chloride hydrate to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved.[8]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to accelerate this process.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. It is critical to filter the sample using a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[8] The choice of filter material should be inert to the solute and solvent.
-
Quantification: Analyze the concentration of the dissolved 1-dodecylpyridin-1-ium chloride in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a pre-prepared calibration curve.[7]
-
Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Thermal Properties
The melting point of 1-dodecylpyridin-1-ium chloride hydrate is a key indicator of its purity. It is typically reported as a range, reflecting the transition from solid to liquid crystal or liquid phase.
| Property | Reported Value(s) | Source(s) |
| Melting Point | 66-70 °C | [1] |
| 87-93 °C | [6] |
The variation in reported melting points can be attributed to differences in the hydration state and purity of the sample.
Micellization and Critical Micelle Concentration (CMC)
A defining characteristic of surfactants is their ability to self-assemble into micelles in solution above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form micelles, which are thermodynamically stable structures with a hydrophobic core and a hydrophilic shell.[9] This phenomenon leads to abrupt changes in various physical properties of the solution, such as conductivity, surface tension, and osmotic pressure.[10]
The thermodynamics of micellization for 1-dodecylpyridin-1-ium chloride indicate that the process is spontaneous.[11][12] The Gibbs free energy of micellization (ΔG°mic) is negative, and the process can be either enthalpy- or entropy-driven depending on the temperature.[11][13]
Determination of Critical Micelle Concentration (CMC) by Conductometry
For ionic surfactants like 1-dodecylpyridin-1-ium chloride, conductometry is a highly effective and widely used method for determining the CMC.[10][14] The rationale behind this technique is the change in the mobility of charge carriers upon micelle formation. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant monomers.[15] Above the CMC, the newly formed micelles are larger and have a lower mobility than the individual ions, and they also bind some of the counterions. This results in a change in the slope of the conductivity versus concentration plot. The point of intersection of the two linear portions of the plot corresponds to the CMC.[16]
Experimental Workflow for CMC Determination by Conductometry
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the conductometry method.
Detailed Step-by-Step Protocol:
-
Materials and Equipment:
-
1-Dodecylpyridin-1-ium chloride hydrate
-
High-purity deionized water
-
Conductivity meter with a temperature probe
-
Thermostatic water bath
-
Calibrated volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 1-dodecylpyridin-1-ium chloride hydrate in deionized water (e.g., a concentration well above the expected CMC).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. A common approach is to start with a high concentration and perform serial dilutions directly in the conductivity measurement vessel to minimize waste and ensure accuracy.
-
Temperature Control: Place the conductivity cell containing the solution in a thermostatic water bath to maintain a constant temperature (e.g., 25 °C), as conductivity is temperature-dependent.
-
Conductivity Measurement:
-
Start with the most concentrated solution.
-
Immerse the calibrated conductivity probe into the solution.
-
Allow the reading to stabilize while gently stirring.
-
Record the conductivity.
-
To obtain the next data point, accurately remove a specific volume of the solution and replace it with the same volume of deionized water. This creates a new, more dilute concentration.
-
Repeat this process to obtain conductivity readings across a range of concentrations that brackets the expected CMC.
-
-
-
Data Analysis:
-
Plotting: Plot the measured specific conductivity (κ) as a function of the molar concentration of 1-dodecylpyridin-1-ium chloride.
-
Linear Fitting: Identify the two distinct linear regions in the plot, corresponding to the pre-micellar and post-micellar regions.
-
CMC Determination: Perform a linear regression for each region. The concentration at which the two lines intersect is the Critical Micelle Concentration (CMC).[16]
-
Safety and Handling
1-Dodecylpyridin-1-ium chloride hydrate is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is also toxic if swallowed and harmful in contact with skin. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1-Dodecylpyridin-1-ium chloride hydrate possesses a rich set of physicochemical properties that are crucial for its application as a cationic surfactant. A thorough understanding of its molecular structure, solubility, thermal behavior, and micellization characteristics is essential for researchers and developers. The experimental protocols outlined in this guide provide a framework for the reliable determination of these key parameters, ensuring data integrity and facilitating the effective utilization of this versatile compound in scientific research and industrial applications.
References
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Vongbupnimit, K., Noguchi, K., & Okuyama, K. (1995). 1-Dodecylpyridinium Chloride Monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 51(9), 1940-1941. Available at: [Link]
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Okuyama, K. (2017). 1-Dodecylpyridinium Chloride Monohydrate. ResearchGate. Available at: [Link]
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Akbaş, H., & Batıgöç, Ç. (2008). Micellization of dodecylpyridinium chloride in water-ethanol solutions. Colloid Journal, 70, 127–133. Available at: [Link]
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Figueroa-García, J. C., et al. (2012). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. ResearchGate. Available at: [Link]
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Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality Chemical Intermediates: The Case for 1-Dodecylpyridinium Chloride Hydrate. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Scribd. (n.d.). EXPERIMENT 1 - Determination of cmc Using Conductivity. Scribd. Available at: [Link]
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Abo Gabal, R., et al. (2023). Micellization thermodynamics as a function of the temperature of a cationic zwitterionic dodecyl phosphocholine and anionic sodium dodecyl sulfate mixed micelles with fluorometry. Journal of Fluorescence, 33, 2365–2374. Available at: [Link]
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Lee, S. H., et al. (2014). A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). Thermodynamics of micellization. Wikipedia. Available at: [Link]
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Lin, T.-J. (2023). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. YouTube. Available at: [Link]
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Maria Curie-Skłodowska University. (n.d.). DETERMINATION OF CRITICAL MICELLE CONCENTRATION VIA CONDUCTIVITY MEASUREMENT. UMCS. Available at: [Link]
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Vd-Praxis. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Vd-Praxis. Available at: [Link]
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Khan, A. M., et al. (2022). Comparative Analysis of Critical Micelle Concentration of Cationic Surfactants Determined by Conductivity, Sound Velocity, and Density Using Weighted Orthogonal Distance Regression. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 1-dodecylpyridinium chloride ionic liquid. ResearchGate. Available at: [Link]
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TEGEWA. (2020). Determination of CMCs. TEGEWA. Available at: [Link]
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Comenius University. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Comenius University. Available at: [Link]
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ResearchGate. (n.d.). Chemical structure of 1-dodecylpyridinium chloride. ResearchGate. Available at: [Link]
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